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Compound of Interest

Compound Name: 1H-Imidazo[4,5-b]pyridine-2-thiol

Cat. No.: B1331299 Get Quote

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of Imidazo[4,5-b]pyridine-

2-thiol Derivatives

The imidazo[4,5-b]pyridine scaffold, being a purine isostere, has garnered significant attention

in medicinal chemistry due to its versatile biological activities.[1][2][3] Derivatives of this core

structure, particularly those with a 2-thiol modification, have been explored for a range of

therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities.[2]

[4] This guide provides a comparative analysis of the structure-activity relationships of various

imidazo[4,5-b]pyridine-2-thiol derivatives, supported by experimental data and detailed

methodologies.

Anticancer Activity
Imidazo[4,5-b]pyridine derivatives have shown significant potential as anticancer agents,

primarily through the inhibition of protein kinases crucial for cancer cell proliferation and

survival, such as Cyclin-Dependent Kinase 9 (CDK9) and Aurora kinases.[5][6][7]

Cyclin-Dependent Kinase 9 (CDK9) Inhibition
A series of novel imidazo[4,5-b]pyridine derivatives were synthesized and evaluated for their

anticancer activity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines.

Several compounds exhibited potent CDK9 inhibitory activity, with IC50 values in the sub-

micromolar range.[5] The general structure involves an imidazo[4,5-b]pyridine core with various

substitutions at the N-phenyl group.
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Table 1: Anticancer and CDK9 Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives[5]

Compound R
MCF-7 IC50
(µM)

HCT116 IC50
(µM)

CDK9 IC50
(µM)

I H 1.23 2.45 0.88

II 4-OCH3 0.98 3.11 0.75

IIIa 4-Cl 1.15 5.21 0.63

IIIb 3,4-diCl 0.89 4.87 0.71

IV 4-F 1.02 6.32 0.92

VI 4-NO2 0.76 7.11 1.32

VIIa 2-CH3 1.35 8.12 1.11

VIII 4-CH3 0.95 2.89 0.81

IX 3-OCH3 1.08 3.54 0.99

Sorafenib - - - 0.76

Structure-Activity Relationship (SAR) Insights:

Substitution on the N-phenyl ring: The presence of electron-withdrawing groups (e.g., Cl,

NO2) or electron-donating groups (e.g., OCH3, CH3) at the para position of the N-phenyl

ring generally leads to potent activity.

Halogen substitution: Chloro-substituted derivatives, particularly the 3,4-dichloro substituted

compound (IIIb), showed strong activity against MCF-7 cells.[5]

Nitro group: The presence of a nitro group at the para position (VI) resulted in the most

potent activity against the MCF-7 cell line.[5]

Aurora Kinase Inhibition
A hit generation and exploration approach led to the discovery of potent inhibitors of Aurora

kinases A, B, and C.[7] The lead compound, 31, demonstrated significant inhibitory activity
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against all three kinases and inhibited cell proliferation.

Table 2: Aurora Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives[7]

Compound Aurora-A IC50 (µM) Aurora-B IC50 (µM) Aurora-C IC50 (µM)

31 0.042 0.198 0.227

Structure-Activity Relationship (SAR) Insights:

The core imidazo[4,5-b]pyridine structure with a piperazine linker and a thiazolyl acetamide

side chain was found to be crucial for the potent Aurora kinase inhibition.[7]

Antimicrobial Activity
Imidazo[4,5-b]pyridine derivatives have also been investigated for their antimicrobial properties

against various bacterial and fungal strains.[1][4]

Antibacterial Activity
Several studies have reported the synthesis and evaluation of imidazo[4,5-b]pyridine

derivatives against both Gram-positive and Gram-negative bacteria.[4][8]

Table 3: Antibacterial Activity of Imidazo[4,5-b]pyridine Derivatives[4][8]

Compound Bacterial Strain
Inhibition Zone
(mm)

MIC (µg/mL)

Compound 2 Bacillus cereus 15 -

Escherichia coli 9 -

Compound 4 Bacillus cereus 18 -

Escherichia coli 11 -

Compound 14 Escherichia coli - 32 µM
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N-alkylation of the imidazo[4,5-b]pyridine core appears to influence antibacterial activity.[8]

Gram-positive bacteria were generally more sensitive to these compounds compared to

Gram-negative bacteria.[8]

The presence of a 2-imidazolinyl amidino group in compound 14 conferred moderate activity

against E. coli.[9]

Experimental Protocols
General Synthesis of Imidazo[4,5-b]pyridine Derivatives
A common synthetic route involves the condensation of a substituted 2,3-diaminopyridine with

an appropriate aldehyde or carboxylic acid.[1][10] For 2-thiol derivatives, carbon disulfide is

often used as a reagent.

Workflow for Synthesis:

2,3-Diaminopyridine

Reaction

Carbon Disulfide

Imidazo[4,5-b]pyridine-2-thiol Alkylation/Substitution Final Derivatives

Click to download full resolution via product page

Caption: General synthetic scheme for imidazo[4,5-b]pyridine-2-thiol derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)
Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded in 96-well plates at a density

of 5x10^3 cells/well and incubated for 24 hours.

Compound Treatment: Cells are treated with various concentrations of the test compounds

and incubated for 48-72 hours.
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MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4

hours.

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the

formazan crystals.

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate

reader. The IC50 value is calculated as the concentration of the compound that causes 50%

inhibition of cell growth.

Kinase Inhibition Assay
Enzyme and Substrate Preparation: The kinase (e.g., CDK9, Aurora A) and its specific

substrate are prepared in an assay buffer.

Compound Incubation: The test compounds are pre-incubated with the kinase.

Reaction Initiation: The reaction is initiated by adding ATP.

Detection: The kinase activity is measured by quantifying the amount of phosphorylated

substrate, often using a luminescence-based or fluorescence-based method.

IC50 Determination: The IC50 value is determined by plotting the percentage of kinase

inhibition against the compound concentration.

Signaling Pathway Inhibition:
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Caption: Inhibition of the CDK9 pathway by imidazo[4,5-b]pyridine derivatives.

Antibacterial Susceptibility Testing (Microdilution
Method)

Inoculum Preparation: A standardized bacterial suspension is prepared.

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing

growth medium.
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Inoculation: Each well is inoculated with the bacterial suspension.

Incubation: The plate is incubated at 37°C for 18-24 hours.

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest

concentration of the compound that completely inhibits visible bacterial growth.

Conclusion
The imidazo[4,5-b]pyridine-2-thiol scaffold serves as a promising framework for the

development of novel therapeutic agents. The structure-activity relationship studies highlighted

in this guide demonstrate that targeted modifications to this core structure can lead to potent

and selective inhibitors for various biological targets. For anticancer applications, substitutions

on the N-phenyl ring are critical for CDK9 inhibitory activity. In the case of antimicrobial agents,

N-alkylation plays a significant role in modulating their efficacy. Further optimization of these

derivatives, guided by the SAR insights, holds the potential for the discovery of new and

effective drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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